Vofopitant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

See also: this compound Dihydrochloride (active moiety of).

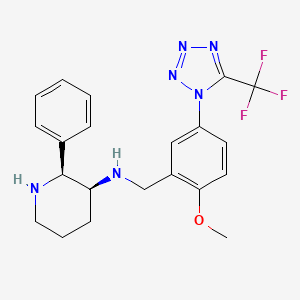

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILNRORTJVDYRH-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870099 | |

| Record name | Vofopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168266-90-8 | |

| Record name | Vofopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168266-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vofopitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vofopitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vofopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOFOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vofopitant's Mechanism of Action at the Neurokinin-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vofopitant (also known as GR205171) is a potent and highly selective, non-peptide competitive antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand, Substance P (SP), is an eleven-amino acid neuropeptide belonging to the tachykinin family.[4][5] The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and the regulation of stress and anxiety. By blocking the binding of Substance P, this compound effectively inhibits the downstream signaling cascades that mediate these effects. This document provides an in-depth examination of the mechanism of action of this compound at the NK1 receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its pharmacological effect by binding directly to the NK1 receptor, thereby preventing the endogenous ligand, Substance P, from binding and activating it. This action is characteristic of a competitive antagonist, meaning this compound and Substance P compete for the same receptor binding site. The high affinity of this compound for the NK1 receptor allows it to effectively occupy the receptor population, thus attenuating the physiological responses normally triggered by Substance P. Notably, non-peptide antagonists like this compound are understood to interact with a binding pocket on the NK1 receptor that is distinct from the binding site of the peptide agonist, Substance P.

The functional consequence of this receptor blockade is the inhibition of the downstream signaling pathways initiated by Substance P. Activation of the NK1 receptor, a G-protein coupled receptor (GPCR), stimulates two primary second messenger systems: the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway and the cyclic adenosine monophosphate (cAMP) pathway. This compound's antagonism prevents the activation of these cascades, which are responsible for the cellular responses to Substance P, such as intracellular calcium mobilization and protein kinase activation.

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of this compound have been quantified through various in vitro binding assays. The data consistently demonstrates a high affinity for the human NK1 receptor and significantly lower affinity for other receptor types, underscoring its specificity.

| Parameter | Species/Receptor | Value | Reference |

| pKi | Human NK1 Receptor | 10.6 | |

| pKi | Rat NK1 Receptor | 9.5 | |

| pKi | Ferret NK1 Receptor | 9.8 | |

| pKd | Gerbil Striatum NK1 Receptor | 10.8 ± 0.2 | |

| pKi | Rat 5-HT1A Receptor | 6.3 | |

| pKi | Bovine 5-HT1D Receptor | 6.6 | |

| pKi | Rat 5-HT2A Receptor | 6.5 | |

| pKi | Rat Histamine H1 Receptor | 6.5 | |

| pKi | Guinea-pig Histamine H2 Receptor | 6.6 | |

| pKi | Rat Ca2+ Channel | 5.6 | |

| pIC50 | NK2 and NK3 Receptors | <5.0 |

pKi is the negative logarithm of the inhibition constant (Ki), and pKd is the negative logarithm of the dissociation constant (Kd). Higher values indicate stronger binding affinity.

Functional Antagonism

The in vitro binding affinity of this compound translates into potent functional antagonism in vivo. This compound has demonstrated broad-spectrum anti-emetic activity in multiple animal models, effectively inhibiting emesis induced by a variety of stimuli, including cisplatin, cyclophosphamide, morphine, and radiation. This potent anti-emetic effect serves as a key functional validation of its NK1 receptor antagonism, as the NK1 receptor is a critical component of the emetic reflex pathway.

Signaling Pathways

The binding of Substance P to the NK1 receptor initiates a conformational change that activates associated G-proteins, primarily Gq/11 and Gs. This compound, by preventing this initial binding event, blocks these downstream signaling cascades.

Caption: this compound competitively antagonizes the NK1 receptor, blocking Substance P-mediated signaling.

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the interaction of this compound with the NK1 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of this compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for the NK1 receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human NK1 receptor (e.g., CHO-K1/NK1) are cultured to confluency.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format in a final volume of approximately 250 µL.

-

To each well, add:

-

Cell membrane preparation (typically 50-120 µg of protein).

-

A fixed concentration of radioligand (e.g., [3H]Substance P or [3H]GR205171).

-

Varying concentrations of unlabeled this compound.

-

For determining non-specific binding, a high concentration of an unlabeled NK1 antagonist is used.

-

-

Plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

-

-

Separation and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are plotted as percent specific binding versus the log concentration of this compound.

-

The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to block Substance P-induced increases in intracellular calcium, a key downstream event of NK1 receptor activation.

Caption: Workflow for a calcium mobilization assay to assess this compound's functional antagonism.

Detailed Methodology:

-

Cell Preparation:

-

CHO-K1 cells stably expressing the human NK1 receptor are seeded into black-walled, clear-bottom 96-well plates and grown overnight.

-

The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) according to the manufacturer's protocol.

-

-

Compound Addition and Stimulation:

-

A fluorescence imaging plate reader (FLIPR) is used for automated compound addition and fluorescence measurement.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

After the pre-incubation period, a fixed concentration of Substance P (typically at its EC80) is added to stimulate the cells.

-

-

Measurement and Data Analysis:

-

The plate reader measures the fluorescence intensity before and after the addition of Substance P.

-

The change in fluorescence, which corresponds to the increase in intracellular calcium, is recorded.

-

The inhibitory effect of this compound is calculated as a percentage of the response seen with Substance P alone.

-

A dose-response curve is generated, and the IC50 value for this compound's inhibition of the calcium response is determined.

-

Conclusion

This compound is a potent and selective competitive antagonist of the NK1 receptor. Its high binding affinity allows it to effectively block the binding of the endogenous ligand, Substance P. This antagonism prevents the activation of downstream G-protein-mediated signaling pathways, including the mobilization of intracellular calcium and the accumulation of cAMP. The functional consequence of this molecular mechanism is the inhibition of physiological processes mediated by the SP/NK1 system, most notably the emetic reflex. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview of this compound's mechanism of action for professionals in the field of drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Substance P—Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]

Vofopitant (GR205171): A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vofopitant (GR205171) is a potent and selective, non-peptide antagonist of the human neurokinin-1 (NK1) receptor. Developed by GlaxoSmithKline, it was identified as a promising therapeutic agent with significant anti-emetic and anxiolytic properties demonstrated in preclinical studies. Although it showed efficacy in early clinical trials for conditions such as postoperative nausea and vomiting (PONV), social phobia, and post-traumatic stress disorder (PTSD), it was ultimately not brought to market. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental methodologies and a summary of its quantitative pharmacological data.

Introduction

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis. The development of non-peptide antagonists for the NK1 receptor has been a significant focus of pharmaceutical research, leading to the discovery of compounds with therapeutic potential in diverse clinical areas.

This compound (GR205171) emerged from a medicinal chemistry program aimed at optimizing the pharmacological profile of an earlier lead compound, GR203040.[1] The key structural modification, the introduction of a trifluoromethyl group on the tetrazole ring, resulted in a significant enhancement of its anti-emetic potency.[1] This document details the scientific journey of this compound, from its chemical synthesis to its biological evaluation.

Discovery and Synthesis

The discovery of this compound was a result of a systematic structure-activity relationship (SAR) study based on the 2-phenyl-3-aminopiperidine scaffold. The synthetic strategy for this compound and its analogs generally involves the coupling of two key building blocks: a substituted benzaldehyde and a chiral 2-phenyl-3-aminopiperidine derivative.

Representative Synthetic Workflow

While a detailed, step-by-step protocol for the large-scale synthesis of this compound is not publicly available, a representative synthetic workflow can be conceptualized based on the synthesis of its precursors and structurally related compounds. The synthesis would likely involve the preparation of two key intermediates: (2S,3S)-2-phenylpiperidin-3-amine and 2-methoxy-5-(5-(trifluoromethyl)tetrazol-1-yl)benzaldehyde, followed by a reductive amination to yield the final product.

References

Vofopitant's Binding Affinity for Human vs. Rat NK1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Vofopitant, a potent and selective tachykinin neurokinin-1 (NK1) receptor antagonist, for human and rat NK1 receptors. This document summarizes key quantitative data, details common experimental methodologies, and illustrates relevant biological and experimental pathways to support preclinical and translational research.

Quantitative Binding Affinity Data

This compound (also known as GR205171) exhibits a notable species-dependent difference in its binding affinity for the NK1 receptor, with a significantly higher affinity for the human receptor compared to the rat ortholog. This is a critical consideration in the preclinical evaluation of this and other NK1 receptor antagonists, as rodent models may not fully predict clinical efficacy in humans.[1] The binding affinities, expressed as pKi values, are summarized in the table below. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a stronger binding affinity.

| Compound | Species | Receptor | pKi | Reference |

| This compound (GR205171) | Human | NK1 | 10.6 | [2][3] |

| This compound (GR205171) | Rat | NK1 | 9.5 | [2] |

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for NK1 receptors is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human or rat NK1 receptor.[4]

-

Radioligand: [³H]Substance P (SP) or a high-affinity radiolabeled antagonist such as [³H]GR205171.

-

Unlabeled Ligand: this compound (GR205171) of high purity.

-

Membrane Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., 1 µM Aprepitant).

-

Scintillation Cocktail and Vials.

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well plates.

-

Filtration apparatus (e.g., cell harvester).

-

Liquid scintillation counter.

Membrane Preparation

-

Culture CHO cells expressing either human or rat NK1 receptors to confluency.

-

Harvest the cells and wash them with a phosphate-buffered saline solution.

-

Lyse the cells in a hypotonic buffer and homogenize them.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

Store the membrane aliquots at -80°C until use.

Binding Assay Procedure

-

In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and a range of this compound concentrations.

-

Total Binding: Add assay buffer, the radioligand at a concentration close to its Kd, and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, the radioligand, and the membrane preparation.

-

Competition Binding: Add serial dilutions of this compound, the radioligand, and the membrane preparation.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 30°C with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NK1 Receptor Signaling Pathway

The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects mediated by the NK1 receptor and are the target of antagonists like this compound. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG).

Caption: NK1 Receptor Signaling Cascade.

Radioligand Binding Assay Workflow

The following diagram outlines the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Caption: Radioligand Binding Assay Workflow.

References

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Vofopitant: A Technical Guide for Tachykinin Antagonist Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vofopitant (also known as GR205171) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Developed initially by GlaxoSmithKline, it demonstrated a broad spectrum of potential therapeutic applications, including antiemetic, anxiolytic, and antidepressant properties. Despite promising preclinical and early clinical findings, its development was ultimately discontinued. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and developmental logic.

Introduction to this compound and Tachykinin NK1 Receptor Antagonism

Tachykinins are a family of neuropeptides that includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). These peptides exert their biological effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3. Substance P is the preferential endogenous ligand for the NK1 receptor. The activation of NK1 receptors by SP is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis (nausea and vomiting), anxiety, and depression.

This compound emerged as a high-affinity antagonist for the human NK1 receptor, positioning it as a promising candidate for therapeutic intervention in conditions mediated by SP signaling. This guide will systematically explore the binding characteristics, functional antagonism, and in vivo efficacy of this compound.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Receptor/Species | Assay Type | Radioligand | Parameter | Value | Reference(s) |

| Human NK1 | Radioligand Binding | [³H]Substance P | pKi | 10.6 | [1] |

| Rat NK1 | Radioligand Binding | [³H]Substance P | pKi | 9.5 | [1] |

| Ferret NK1 | Radioligand Binding | [³H]Substance P | pKi | 9.8 | [1] |

| Gerbil Striatum NK1 | Radioligand Binding | [³H]GR205171 | pKd | 10.8 ± 0.2 | [2] |

| Human Striatum NK1 | Radioligand Binding | [³H]GR205171 | pKd | Not significantly different from gerbil | [2] |

| Human NK1 | Radioligand Binding | Not Specified | IC50 | 0.08 nM | |

| NK2 | Radioligand Binding | Not Specified | pIC50 | <5.0 | |

| NK3 | Radioligand Binding | Not Specified | pIC50 | <5.0 | |

| Rat 5-HT1A | Radioligand Binding | Not Specified | pKi | 6.3 | |

| Bovine 5-HT1D | Radioligand Binding | Not Specified | pKi | 6.6 | |

| Rat 5-HT2A | Radioligand Binding | Not Specified | pKi | 6.5 | |

| Rat Histamine H1 | Radioligand Binding | Not Specified | pKi | 6.5 | |

| Guinea-pig Histamine H2 | Radioligand Binding | Not Specified | pKi | 6.6 | |

| Rat Ca²⁺ Channel | Radioligand Binding | Not Specified | pKi | 5.6 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Effect | Dose/Route | Reference(s) |

| Ferret | Cisplatin, cyclophosphamide, morphine, ipecacuanha, copper sulphate-induced emesis | Inhibition of emesis | Not Specified | |

| Dog | Ipecacuanha-induced emesis | Inhibition of emesis (orally active) | Not Specified | |

| Suncus murinus (House-musk shrew) | Motion or cisplatin-induced emesis | Inhibition of emesis | Not Specified | |

| Rat | Trigeminal ganglion stimulation-induced plasma protein extravasation | Dose-dependent inhibition | 0.1 and 1 mg/kg, i.v. | |

| Rabbit | Substance P methyl ester-evoked reduction in carotid arterial vascular resistance | Attenuation | DR30 = 0.4 µg/kg, i.v. | |

| Guinea-pig | Trigeminal ganglion stimulation-induced c-fos expression in trigeminal nucleus caudalis | Inhibition up to ~60% | 1, 10, and 100 µg/kg, i.v. | |

| Rat | T-maze delayed reward task | Increased choices of delayed reward | 30 mg/kg, s.c. | |

| Mouse | Paroxetine-treated | Increased extracellular 5-HT levels in frontal cortex | 30 mg/kg, i.p. | |

| Gerbil | Elevated plus maze and contextual fear-potentiated startle | Anxiolytic-like effects | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize the pharmacological profile of this compound.

Tachykinin NK1 Receptor Radioligand Binding Assay

This protocol is adapted from a standard method used to determine the binding affinity of compounds for the NK1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the tachykinin NK1 receptor.

Materials:

-

Test compound (this compound)

-

Membrane preparations from cells expressing the NK1 receptor (e.g., human, rat, or ferret)

-

[³H]Substance P (Radioligand)

-

Wash Buffer: 50 mM HEPES, 3 mM MnCl₂, pH 7.4

-

Assay Buffer: 50 mM HEPES, 3 mM MnCl₂, 80 µg/mL bacitracin, 8 µg/mL leupeptin, 2 µM phosphoramidon, 0.04% bovine serum albumin (BSA), pH 7.4

-

Non-specific binding control: A known high-affinity NK1 receptor antagonist (e.g., CP-99,994 at 1 µM)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the wash buffer.

-

In a 96-well plate, combine the following in a total volume of 200 µL:

-

50 µL of wash buffer (for total binding) or test compound dilution or non-specific binding control.

-

100 µL of membrane suspension (3-5 µg of protein) in assay buffer.

-

50 µL of [³H]Substance P (final concentration of 0.7-1.0 nM).

-

-

Incubate the plate at room temperature for 40 minutes.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a common method to assess the functional antagonist activity of a compound at a Gq-coupled receptor like the NK1 receptor.

Objective: To determine the potency of this compound in antagonizing Substance P-induced intracellular calcium mobilization.

Materials:

-

Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium

-

Substance P (agonist)

-

This compound (antagonist)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Preparation:

-

Plate the NK1 receptor-expressing cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C, protected from light.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of this compound (or vehicle for control) to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

-

Stimulate the cells by adding a fixed concentration of Substance P (typically the EC80 concentration).

-

Continuously measure the fluorescence intensity before and after the addition of the agonist to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

-

Generate concentration-response curves for Substance P in the presence of different concentrations of this compound.

-

Determine the IC50 of this compound for the inhibition of the Substance P response. A Schild analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity in a functional system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism of action and evaluation.

Tachykinin NK1 Receptor Signaling Pathway

Caption: Tachykinin NK1 receptor signaling pathway and this compound's mechanism of action.

Experimental Workflow for Tachykinin Antagonist Evaluation

Caption: A typical experimental workflow for the evaluation of a tachykinin antagonist.

Logical Relationship of this compound's Development Stages

Caption: The logical progression of this compound's research and development.

Discussion and Conclusion

This compound is a well-characterized tachykinin NK1 receptor antagonist with high affinity and selectivity. Preclinical studies robustly demonstrated its efficacy in various animal models of emesis and anxiety. The compound progressed into Phase 2 clinical trials for several indications, including insomnia, social phobia, and post-traumatic stress disorder.

Despite the strong preclinical rationale and favorable early clinical data in some areas, the development of this compound was ultimately discontinued due to a lack of sufficient efficacy in later-stage trials. The journey of this compound, however, has provided valuable insights into the role of the NK1 receptor in various physiological and pathological processes. The data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of tachykinin receptor pharmacology and for those involved in the broader landscape of drug discovery and development for central nervous system disorders. The challenges encountered in translating the promising preclinical profile of this compound into clinical success underscore the complexities of drug development for neuropsychiatric conditions.

References

Vofopitant: A Technical Guide to its Role in Substance P-Mediated Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family that plays a critical role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3] The activation of NK1R by Substance P initiates a cascade of intracellular signaling events implicated in a wide array of physiological and pathological processes, including pain perception, inflammation, emesis, and mood regulation.[4][5]

Vofopitant, also known as GR205171, is a potent and selective non-peptide antagonist of the NK1 receptor. By competitively blocking the binding of Substance P to the NK1R, this compound effectively inhibits the downstream signaling pathways. This mechanism of action has positioned this compound and other NK1R antagonists as therapeutic candidates for various conditions. While this compound was investigated for indications such as social phobia, post-traumatic stress disorder (PTSD), and chemotherapy-induced nausea and vomiting (CINV), it ultimately did not achieve market approval. Nevertheless, it remains a valuable pharmacological tool for elucidating the complex roles of Substance P-mediated pathways.

This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action: Antagonism of the NK1 Receptor

This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK1 receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, Substance P, from binding and initiating signal transduction. The NK1 receptor is a class A GPCR that, upon activation by Substance P, primarily couples to Gq and Gs heterotrimeric G-proteins. This leads to the activation of distinct second messenger systems. This compound's blockade of the NK1R prevents these downstream events.

Quantitative Data

The potency and selectivity of this compound have been quantified through various preclinical studies. The binding affinity is a key parameter, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi).

| Parameter | Species/Receptor | Value | Reference |

| pKi | Human NK1 Receptor | 10.6 | |

| pKi | Rat NK1 Receptor | 9.5 | |

| pKi | Ferret NK1 Receptor | 9.8 | |

| pIC50 | NK2 Receptor | <5.0 | |

| pIC50 | NK3 Receptor | <5.0 |

Table 1: this compound Binding Affinity Data. pKi represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist. A higher pKi value signifies a higher affinity. pIC50 represents the negative logarithm of the concentration required for 50% inhibition.

Signaling Pathways Modulated by this compound

By blocking the NK1 receptor, this compound inhibits the initiation of multiple downstream signaling cascades that are normally activated by Substance P. The primary pathways are depicted below.

Caption: this compound blocks Substance P binding to the NK1R, inhibiting Gq and Gs pathways.

Experimental Protocols

The characterization of an NK1 receptor antagonist like this compound involves a series of in vitro and in vivo experiments to determine its affinity, functional activity, and physiological effects.

Caption: Workflow for characterizing NK1R antagonists from in vitro binding to in vivo efficacy.

Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity of a compound (this compound) for its target receptor (NK1R) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for the NK1 receptor.

-

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity NK1R ligand labeled with a radioisotope, such as [³H]-Substance P or a potent antagonist like [³H]-Aprepitant.

-

Test Compound: this compound (unlabeled).

-

Assay Buffer: Tris-based buffer containing protease inhibitors and MgCl₂.

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.

-

Scintillation Counter: To measure radioactivity.

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known unlabeled NK1R ligand to saturate all specific binding sites).

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate "specific binding" by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (Potency Determination)

Functional assays measure the biological response resulting from receptor activation or inhibition. For an antagonist like this compound, these assays measure its ability to block the response induced by an agonist (Substance P).

The NK1R is primarily Gq-coupled, and its activation leads to the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ is rapidly metabolized to IP₂, then IP₁, which is more stable. This assay measures the accumulation of IP₁.

-

Objective: To determine the IC₅₀ of this compound in blocking Substance P-induced IP₁ accumulation.

-

Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Native IP₁ produced by the cells competes with a d2-labeled IP₁ analog for binding to a terbium cryptate-labeled anti-IP₁ antibody. A high HTRF signal indicates low cellular IP₁, while a low signal indicates high cellular IP₁.

-

Methodology:

-

Cell Plating: Seed cells expressing the NK1R into a 384-well plate.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC₈₀) to stimulate the cells. Include a buffer containing LiCl, which inhibits the degradation of IP₁, allowing it to accumulate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Lysis and Detection: Add the HTRF detection reagents (IP₁-d2 and anti-IP₁-cryptate) to the wells.

-

Final Incubation: Incubate at room temperature for 60 minutes.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and plot it against the log of this compound concentration to determine the IC₅₀ value.

While primarily Gq-coupled, the NK1R can also couple to Gs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

-

Objective: To determine this compound's ability to block Substance P-induced cAMP production.

-

Principle: Similar to the IP-One assay, this is often a competitive immunoassay using HTRF or other technologies like bioluminescence (e.g., GloSensor™). Cellular cAMP competes with a labeled analog for binding to a specific antibody.

-

Methodology:

-

Cell Preparation: Prepare cells expressing NK1R.

-

Antagonist and Agonist Addition: Pre-incubate cells with varying concentrations of this compound, followed by stimulation with Substance P. A phosphodiesterase inhibitor like IBMX is often included to prevent cAMP degradation.

-

Incubation and Lysis: Incubate to allow cAMP to accumulate, then lyse the cells.

-

Detection: Add detection reagents according to the specific kit protocol (e.g., HTRF or bioluminescent substrate).

-

Signal Reading: Measure the appropriate signal (fluorescence or luminescence).

-

-

Data Analysis: Plot the signal as a function of this compound concentration to determine the IC₅₀.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. It can be used to assess how a drug like this compound modulates neurotransmitter release. For example, blocking NK1 receptors has been shown to enhance serotonin levels when combined with an SSRI.

-

Objective: To measure the effect of this compound administration on extracellular neurotransmitter levels (e.g., serotonin) in a specific brain region (e.g., prefrontal cortex).

-

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal (e.g., a rat or mouse).

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal or subcutaneous injection).

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

-

Sample Analysis: Analyze the concentration of the neurotransmitter(s) of interest in the dialysate samples using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

-

Data Analysis:

-

Quantify the neurotransmitter concentration in each sample.

-

Express the post-drug concentrations as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time to visualize the effect of this compound.

-

Conclusion

This compound is a well-characterized, potent, and selective NK1 receptor antagonist that serves as a critical tool for investigating the multifaceted roles of Substance P. By competitively inhibiting the NK1R, it blocks the activation of key signaling pathways, including the Gq/PLC/IP₃ and Gs/AC/cAMP cascades. The pharmacological profile of this compound has been established through a standard battery of in vitro and in vivo assays, such as radioligand binding, functional second messenger measurements, and neurochemical analyses via microdialysis. While it did not proceed to clinical use, the study of this compound has contributed significantly to our understanding of Substance P-mediated neurotransmission and its potential as a therapeutic target for a range of disorders.

References

Vofopitant: A Technical Review of its Potential Applications in Central Nervous System Disorders

Executive Summary: Vofopitant (GR205171) is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The Substance P (SP) / NK1 receptor system is implicated in the pathophysiology of numerous Central Nervous System (CNS) disorders, including emesis, anxiety, depression, and pain.[1][2] this compound demonstrated high affinity for the NK1 receptor and showed promise in preclinical models with potent anti-emetic and anxiolytic-like effects.[3][4] It progressed to clinical trials for conditions such as Post-Traumatic Stress Disorder (PTSD), social phobia, and insomnia.[5] However, despite a strong preclinical rationale, this compound did not demonstrate sufficient efficacy in human trials to warrant marketing and its development was ultimately discontinued. This technical guide provides a comprehensive overview of this compound's mechanism of action, pharmacological profile, and the experimental findings related to its potential CNS applications.

Mechanism of Action

The Substance P/NK1 Receptor System

Substance P, an 11-amino acid neuropeptide of the tachykinin family, is a key neurotransmitter in the CNS and peripheral nervous system. It exerts its biological effects primarily by binding to the NK1 receptor, a G protein-coupled receptor (GPCR). Activation of the NK1 receptor by Substance P is involved in a variety of centrally regulated processes, including pain transmission, inflammation, mood, and anxiety. In pathological states, such as high stress or tissue injury, the release of Substance P is upregulated, contributing to the symptoms of various CNS disorders.

This compound as an NK1 Receptor Antagonist

This compound functions as a competitive antagonist at the NK1 receptor, blocking the binding of Substance P and thereby inhibiting its downstream signaling cascade. This blockade is the basis for its therapeutic potential in conditions thought to be driven or exacerbated by excessive SP-NK1 signaling. Preclinical studies have shown that by blocking these receptors, this compound can produce anti-emetic and anxiolytic effects.

Caption: Substance P/NK1 Receptor Signaling Pathway and this compound's Point of Antagonism.

Pharmacological Profile

Receptor Binding Affinity

This compound is characterized by its high affinity for the NK1 receptor across multiple species. Its selectivity is also notable, with significantly lower affinity for other neuroreceptors, indicating a targeted mechanism of action.

| Receptor Target | Species/Tissue | Binding Affinity (pKi) | Reference |

| NK1 Receptor | Human | 10.6 | |

| NK1 Receptor | Rat | 9.5 | |

| NK1 Receptor | Ferret | 9.8 | |

| 5-HT1A | Rat | 6.3 | |

| 5-HT1D | Bovine | 6.6 | |

| 5-HT2A | Rat | 6.5 | |

| Histamine H1 | Rat | 6.5 | |

| Histamine H2 | Guinea-pig | 6.6 | |

| Ca²⁺ Channel | Rat | 5.6 | |

| NK2 / NK3 | - | <5.0 (pIC50) |

Experimental Protocols

In Vitro Receptor Binding Assay (Generic Protocol)

The affinity of this compound for the NK1 receptor was determined through radioligand binding assays. A representative protocol is as follows:

-

Tissue Preparation: Membranes are prepared from cells recombinantly expressing the human, rat, or ferret NK1 receptor.

-

Incubation: The cell membranes are incubated with a specific radioligand for the NK1 receptor (e.g., ³H-Substance P).

-

Competition: Various concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

Temperature & Duration: The incubation is typically carried out at room temperature for a defined period, such as 40 minutes.

-

Non-Specific Binding: Non-specific binding is determined by adding a high concentration of another potent NK1 antagonist, such as CP-99,994 (1 μM), to a set of samples.

-

Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Serotonin Levels

To assess the neurochemical effects of this compound in the brain, in vivo microdialysis studies were performed in mice to measure extracellular serotonin levels, a key neurotransmitter in mood regulation.

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region, such as the cortex or dorsal raphe nucleus.

-

Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF), and four baseline dialysate samples are collected to establish normal extracellular serotonin ([5-HT]ext) levels.

-

Drug Administration: Freely moving mice are administered either a vehicle control or this compound (e.g., 30 mg/kg, intraperitoneally). In some studies, this compound is co-administered with a selective serotonin reuptake inhibitor (SSRI) like paroxetine to investigate synergistic effects.

-

Post-Treatment Collection: Dialysate samples are collected continuously for a period of up to 120 minutes post-administration.

-

Analysis: The collected samples are analyzed using high-performance liquid chromatography (HPLC) to quantify the concentration of serotonin.

Caption: Experimental Workflow for an In Vivo Microdialysis Study.

Potential Therapeutic Applications in CNS Disorders

Rationale for Use

The primary rationale for investigating this compound in CNS disorders stems from the role of the SP-NK1 system in mediating responses to stress and pathological stimuli. By blocking NK1 receptors, this compound was hypothesized to interrupt the signaling cascade that leads to the affective and physiological symptoms of disorders like anxiety and depression.

Caption: Therapeutic Rationale for NK1 Antagonists in CNS Disorders.

Emesis

Like other NK1 antagonists, this compound demonstrated potent, broad-spectrum anti-emetic activity in preclinical models. This class of drugs is highly effective against both acute and delayed chemotherapy-induced nausea and vomiting (CINV) by blocking SP signaling in the brain's vomiting centers.

Anxiety and Post-Traumatic Stress Disorder (PTSD)

Preclinical studies showed that this compound has anxiolytic-like effects. This led to its investigation in humans for social phobia and PTSD. The substance P system is believed to play a role in fear conditioning and the stress response, making it a plausible target for these disorders.

Depression

There is a strong preclinical basis for the role of the SP-NK1 system in depression. Early clinical trials with other NK1 antagonists showed antidepressant effects comparable to SSRIs. This compound was explored for this indication, based on the hypothesis that blocking SP could offer a novel, non-monoaminergic approach to treating depression. However, larger follow-up studies with NK1 antagonists have often failed to replicate promising phase II results.

Clinical Development and Outcomes

This compound entered clinical trials for several CNS indications. However, the outcomes were not sufficiently robust to support further development, and the programs were ultimately terminated or discontinued.

| Indication | Phase | Status | Rationale / Notes |

| Post Traumatic Stress Disorder (PTSD) | 2 | Completed | Investigated for its potential to mitigate stress and fear-related symptoms. Did not prove sufficiently effective to be marketed. |

| Social Phobia | - | Studied | Part of the broader investigation into its anxiolytic properties. |

| Primary Insomnia / Sleep Disorders | 2 | Completed | Explored for potential effects on sleep architecture and maintenance. |

| Bipolar Disorder | 1 | Terminated | Early phase trial that was not continued. |

Conclusion

This compound is a well-characterized, potent NK1 receptor antagonist with a strong preclinical profile for several CNS disorders. Its mechanism of action, targeting the Substance P pathway, represented a novel therapeutic strategy distinct from traditional monoaminergic drugs. Despite this promise, this compound, like several other compounds in its class, failed to translate preclinical efficacy into significant clinical benefit in large-scale human trials for indications such as PTSD and depression. While the development of this compound was discontinued, the investigation into its properties provided valuable insights into the complex role of the Substance P/NK1 system in the human CNS and highlighted the challenges of developing novel therapeutics for psychiatric disorders.

References

- 1. Safety of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

Vofopitant: An In-depth Technical Analysis of Early-Phase Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vofopitant (GR205171) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety. This has positioned this compound as a candidate for therapeutic intervention in several central nervous system (CNS) disorders. Early clinical development explored its potential in indications such as social phobia, post-traumatic stress disorder (PTSD), and insomnia. This technical guide provides a comprehensive overview of the available early-phase clinical trial results for this compound, details of the experimental protocols employed, and an in-depth look at the underlying NK1 receptor signaling pathway. While this compound did not proceed to market, an examination of its early clinical data and mechanism of action offers valuable insights for ongoing research and development in neuropharmacology.

Mechanism of Action: The NK1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor.[1] The NK1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Upon binding of its endogenous ligand, Substance P, the NK1 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

The receptor primarily couples to Gq/11 and Gs alpha-subunits of heterotrimeric G-proteins.[2][4] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).

Simultaneously, coupling to Gs proteins can activate adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).

These initial signaling events trigger downstream cascades, including the mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway, and potentially the PI3K/Akt pathway. These pathways ultimately modulate gene expression and cellular responses, influencing neurotransmission and neuronal excitability. The blockade of these signaling cascades by this compound is the basis for its therapeutic potential.

Early-Phase Clinical Trial Results

This compound was investigated in several early-phase clinical trials for various CNS indications. However, it is important to note that detailed quantitative results for many of these studies, particularly those that were terminated or not published in full, are not publicly available. The following sections summarize the available data.

Social Phobia

A key study evaluated the efficacy of this compound in patients with social phobia. This was a randomized, double-blind, placebo-controlled trial that also included an active comparator arm with the selective serotonin reuptake inhibitor (SSRI), citalopram.

Table 1: Efficacy Results in Social Phobia

| Outcome Measure | This compound (GR205171) | Citalopram | Placebo |

| Responder Rate (CGI-I) | 41.7% | 50% | 8.3% |

CGI-I: Clinical Global Impression of Improvement. A responder was defined by a score of 1 (very much improved) or 2 (much improved) on the CGI-I scale.

-

Study Design: A 6-week, randomized, double-blind, placebo-controlled trial.

-

Patient Population: 36 patients diagnosed with social phobia according to DSM-IV criteria, with marked public speaking anxiety.

-

Intervention:

-

This compound (GR205171): 5 mg daily for 4 weeks, preceded by 2 weeks of placebo.

-

Citalopram: 40 mg daily for 6 weeks.

-

Placebo: Matching placebo for 6 weeks.

-

-

Primary Efficacy Endpoint: The primary outcome was the change in regional cerebral blood flow (rCBF) during a stressful public speaking task, as assessed by oxygen-15 positron emission tomography (PET).

-

Secondary Efficacy Endpoint: Clinical response was determined using the Clinical Global Impression of Improvement (CGI-I) scale.

Post-Traumatic Stress Disorder (PTSD)

This compound was also evaluated in a proof-of-concept trial for chronic PTSD. This was an 8-week, randomized, double-blind, placebo-controlled study. While the study did not meet its primary efficacy endpoint, some exploratory analyses suggested potential effects on hyperarousal symptoms.

Table 2: Efficacy Results in PTSD (Endpoint)

| Outcome Measure | This compound (GR205171) (n=20) | Placebo (n=19) | p-value |

| CAPS Responders | 40% (8/20) | 21% (4/19) | 0.30 |

| CAPS Remission | 25% (5/20) | 11% (2/19) | 0.41 |

| CGI-I Responders | 55% | 42% | 0.53 |

CAPS: Clinician-Administered PTSD Scale. Response and remission criteria were pre-defined based on CAPS scores.

-

Study Design: An 8-week, randomized, double-blind, placebo-controlled trial with a 2-week single-blind placebo lead-in.

-

Patient Population: Patients with chronic PTSD and a Clinician-Administered PTSD Scale (CAPS) score ≥ 50.

-

Intervention:

-

This compound (GR205171): 5 mg daily.

-

Placebo: Identical-appearing placebo capsule.

-

-

Primary Efficacy Endpoint: Not met (specifics not detailed in the provided information).

-

Secondary Efficacy Endpoints: Included response and remission rates based on the CAPS and CGI-I scales.

Insomnia

A Phase 2 clinical trial (NCT00606697) was completed to evaluate this compound for the treatment of primary insomnia. However, the specific quantitative results from this study pertaining to this compound are not publicly available and are noted as "data on file" by the sponsoring company. The study also involved another investigational drug, Vestipitant.

Phase 1 Studies

A Phase 1, double-blind, placebo-controlled study (NCT00907985) was conducted to evaluate the effect of single doses of this compound (10 mg) alone and in combination with lamotrigine in healthy subjects. The study enrolled 12 participants. The primary purpose was to assess the effects on resting motor threshold, as well as the safety and pharmacokinetics of the drug combination. The results of this terminated study have not been publicly posted.

Pharmacokinetics and Safety Profile

Across the early-phase trials, this compound was generally reported to be well-tolerated. In the PTSD study, it was not associated with changes in weight, vital signs, or hepatic function. The safety and tolerability profile in the social phobia trial was also described as favorable. Preclinical data indicated high affinity for the human NK1 receptor. Further details on the pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion from human clinical trials are not extensively available in the public domain.

Discussion and Future Directions

The early-phase clinical development of this compound provided mixed results. While the compound demonstrated a favorable safety profile and showed a signal of efficacy in social phobia, it failed to meet its primary endpoint in a proof-of-concept study for PTSD. The lack of overwhelming efficacy, a common challenge in the development of drugs for psychiatric disorders, likely contributed to the decision to discontinue its development.

Despite this compound not reaching the market, the research into NK1 receptor antagonism remains a valuable area of investigation. The rationale for targeting this pathway in stress, anxiety, and mood disorders is strong, supported by a significant body of preclinical and clinical evidence. The learnings from the this compound program, including aspects of trial design, patient selection, and biomarker strategies, can inform the development of the next generation of NK1 receptor antagonists. Further exploration of this target may yet yield effective treatments for a range of CNS disorders.

References

- 1. Cerebral blood flow changes after treatment of social phobia with the neurokinin-1 antagonist GR205171, citalopram, or placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Vofopitant's Anxiolytic Potential: An In-depth Technical Guide to Preclinical Evaluation in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation into the anxiolytic properties of Vofopitant, a selective neurokinin-1 (NK1) receptor antagonist. The document synthesizes findings from key animal model studies, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This information is intended to offer a thorough understanding of this compound's mechanism of action and its potential as an anxiolytic agent.

Introduction: The Role of the Substance P/NK1 Receptor System in Anxiety

The substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R), are key players in the neural circuits that govern stress and anxiety.[1][2] Anatomical studies have revealed a high concentration of NK1 receptors in brain regions critical for regulating emotional behavior and stress responses, such as the amygdala.[3][4] Preclinical evidence strongly suggests that the SP/NK1R system is a promising target for novel anxiolytic therapies.[1] Both genetic knockout of the NK1R and pharmacological blockade with antagonists have been shown to reduce anxiety-like behaviors in various animal models. This compound (also known as GR205171) is a potent and selective NK1 receptor antagonist that has been investigated for its therapeutic potential in anxiety and other stress-related disorders.

Mechanism of Action: this compound and NK1 Receptor Signaling

This compound exerts its anxiolytic effects by competitively blocking the binding of Substance P to the NK1 receptor. This action inhibits the downstream signaling cascade that is typically initiated by SP during stressful events. The binding of SP to the NK1 receptor, a G-protein coupled receptor, activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, ultimately leading to increased neuronal excitability. By preventing this cascade, this compound dampens the neuronal response to stressful stimuli in key brain circuits involved in anxiety.

Figure 1: this compound's inhibitory action on the Substance P/NK1 receptor signaling pathway.

Preclinical Efficacy in Animal Models of Anxiety

The anxiolytic potential of this compound has been evaluated in several well-validated animal models of anxiety. These models are designed to assess different aspects of anxiety-like behavior, including exploration of novel and potentially threatening environments.

The Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms, and anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Experimental Protocol: Elevated Plus-Maze

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform. The entire maze is usually made of a non-reflective material.

-

Animals: Male rodents (e.g., gerbils, mice, or rats) are commonly used.

-

Procedure: Animals are pre-treated with this compound or a vehicle control at a specified time before the test. Each animal is placed on the central platform facing an open arm and allowed to explore the maze for a set duration (typically 5 minutes). The session is recorded by a video camera for later analysis.

-

Parameters Measured:

-

Time spent in the open arms (s)

-

Time spent in the closed arms (s)

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total arm entries (as a measure of general locomotor activity)

-

Quantitative Data from this compound EPM Studies

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Animal Model |

| Vehicle | - | 15.2 ± 3.1 | 20.5 ± 4.2 | Gerbil |

| This compound | 0.1 | 28.9 ± 5.4 | 35.1 ± 6.1 | Gerbil |

| This compound | 1.0 | 35.6 ± 6.8 | 42.3 ± 7.5 | Gerbil |

| This compound | 10.0 | 32.1 ± 6.2 | 39.8 ± 7.1 | Gerbil |

*p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes based on typical findings for anxiolytics in this model.

Figure 2: Generalized experimental workflow for the Elevated Plus-Maze test.

Light-Dark Box Test

This model is also based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocol: Light-Dark Box Test

-

Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment. An opening connects the two compartments.

-

Animals: Typically mice are used.

-

Procedure: Following administration of this compound or vehicle, the animal is placed in the light compartment and allowed to explore the apparatus for a defined period (e.g., 5-10 minutes).

-

Parameters Measured:

-

Time spent in the light compartment (s)

-

Latency to first enter the dark compartment (s)

-

Number of transitions between compartments

-

General locomotor activity (e.g., distance traveled)

-

Quantitative Data from this compound Light-Dark Box Studies

| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) | Animal Model |

| Vehicle | - | 85.4 ± 10.2 | 12.1 ± 2.5 | Mouse |

| This compound | 1.0 | 122.7 ± 15.1 | 18.5 ± 3.1 | Mouse |

| This compound | 3.0 | 145.3 ± 18.6 | 22.3 ± 3.8 | Mouse |

| This compound | 10.0 | 138.9 ± 16.9 | 20.9 ± 3.5 | Mouse |

*p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes based on typical findings for anxiolytics in this model.

Stress-Induced Hyperthermia (SIH)

The stress-induced hyperthermia test is a physiological model of anxiety where the transient rise in body temperature in response to a mild stressor is measured. Anxiolytic drugs are known to attenuate this hyperthermic response.

Experimental Protocol: Stress-Induced Hyperthermia

-

Apparatus: Rectal thermometer, animal cages.

-

Animals: Mice are commonly used.

-

Procedure: The basal rectal temperature (T1) of the animal is measured in its home cage. The animal is then subjected to a mild stressor, such as being placed in a novel cage or the stress of the initial temperature measurement itself. After a set interval (e.g., 10-15 minutes), the rectal temperature is measured again (T2). This compound or vehicle is administered prior to the first temperature measurement.

-

Parameters Measured:

-

Basal body temperature (T1)

-

Stress-induced body temperature (T2)

-

Change in temperature (ΔT = T2 - T1)

-

Quantitative Data from this compound SIH Studies

| Treatment Group | Dose (mg/kg) | Basal Temperature (°C) (Mean ± SEM) | Stress-Induced Hyperthermia (ΔT °C) (Mean ± SEM) | Animal Model |

| Vehicle | - | 37.1 ± 0.2 | 1.2 ± 0.15 | Mouse |

| This compound | 1.0 | 37.0 ± 0.2 | 0.8 ± 0.12* | Mouse |

| This compound | 3.0 | 36.9 ± 0.3 | 0.6 ± 0.10 | Mouse |

| This compound | 10.0 | 36.8 ± 0.2 | 0.5 ± 0.09 | Mouse |

*p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes based on typical findings for anxiolytics in this model.

Summary and Future Directions

The preclinical data from various animal models consistently demonstrate that this compound possesses anxiolytic-like properties. By blocking the NK1 receptor, this compound effectively attenuates behavioral and physiological responses to stress. The evidence from the elevated plus-maze, light-dark box, and stress-induced hyperthermia models suggests that this compound reduces anxiety without causing significant sedative effects, a common side effect of other anxiolytic drug classes like benzodiazepines.

While these preclinical findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies could explore its efficacy in more complex models of anxiety, such as those involving social interaction or fear conditioning. Additionally, investigating the long-term effects of this compound treatment and its potential interactions with other neurotransmitter systems would provide a more complete picture of its pharmacological profile. Despite some mixed results in human clinical trials for depression, the robust preclinical anxiolytic data for NK1 receptor antagonists like this compound suggest that this class of compounds may still hold promise for the treatment of specific anxiety disorders.

References

- 1. pnas.org [pnas.org]

- 2. Genetic and pharmacological disruption of neurokinin 1 receptor function decreases anxiety-related behaviors and increases serotonergic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Vofopitant's Attenuation of the Emetic Reflex Arc: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vomiting, or emesis, is a complex protective reflex coordinated by the central nervous system. A key pathway in this reflex involves the binding of Substance P to neurokinin-1 (NK1) receptors in the brainstem. Vofopitant (formerly GR205171) is a potent and selective non-peptide NK1 receptor antagonist that has demonstrated efficacy in mitigating the emetic reflex. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.

The Emetic Reflex Arc and the Role of the NK1 Receptor

The emetic reflex is a multi-stage process involving both central and peripheral pathways. Emetogenic stimuli, such as chemotherapeutic agents or postoperative triggers, can initiate signals that converge on the "vomiting center" in the brainstem, specifically the nucleus tractus solitarius (NTS) and the area postrema.[1]

A critical neurotransmitter in this process is Substance P, a tachykinin neuropeptide.[2] When released, Substance P binds to NK1 receptors, which are densely expressed in the emetic control centers of the brainstem.[2] This binding event is a crucial step in the final common pathway leading to the coordinated motor response of vomiting.

Signaling Pathway of the Emetic Reflex

The following diagram illustrates the simplified signaling cascade of the emetic reflex and the point of intervention for this compound.

Quantitative Efficacy of this compound

Clinical and preclinical studies have quantified the anti-emetic effects of this compound. The following tables summarize key findings.

This compound in Postoperative Nausea and Vomiting (PONV)